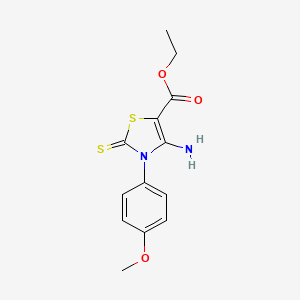![molecular formula C21H19N5O4S B11605724 4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11605724.png)
4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, antimalarial, and antileishmanial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
The synthesis of 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves multiple steps, including electrophilic aromatic substitution and hydrazine coupling reactions . The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or hydrazines .
科学的研究の応用
. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promising antileishmanial and antimalarial activities, making it a potential candidate for drug development . Additionally, its unique structure allows it to interact with various biological targets, making it useful in studying molecular mechanisms and pathways .
作用機序
The mechanism of action of 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways . It is believed to inhibit key enzymes and proteins involved in the survival and proliferation of pathogens, such as Leishmania and Plasmodium species . The compound’s ability to form stable complexes with these targets disrupts their normal function, leading to the inhibition of disease progression .
類似化合物との比較
Compared to other sulfonamide derivatives, 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE stands out due to its unique structure and enhanced biological activity . Similar compounds include sulfamethoxazole, sulfadiazine, and sulfapyridine, which are also known for their antibacterial and antimalarial properties . the presence of the hydrazine and pyridine moieties in this compound provides additional sites for interaction with biological targets, potentially increasing its efficacy and specificity .
特性
分子式 |
C21H19N5O4S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
4-[[5-cyano-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)pyridin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N5O4S/c1-14-18(13-22)20(27)26(12-11-15-5-3-2-4-6-15)21(28)19(14)25-24-16-7-9-17(10-8-16)31(23,29)30/h2-10,27H,11-12H2,1H3,(H2,23,29,30) |
InChIキー |
OLUBGBQJCVVKAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCC2=CC=CC=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({(2E)-3-(3,4-diethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)benzoic acid](/img/structure/B11605657.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605659.png)
![N-cyclohexyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11605660.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605668.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11605675.png)
![N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine](/img/structure/B11605687.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide](/img/structure/B11605691.png)
![methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605714.png)
![N-(4-fluorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11605719.png)
![(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11605732.png)
![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11605739.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605744.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B11605751.png)
